6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound that belongs to the class of quinomethanes . These compounds are formally derived from quinones by replacing one or both of the quinone oxygens with methylidene groups . This particular compound is known for its unique structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-hydroxy-3,5-dimethylaniline with a suitable aldehyde under acidic or basic conditions . The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the methylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .
Scientific Research Applications
6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the methylidene group, which can undergo addition reactions with nucleophilic species .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,4-dien-1-one
Uniqueness
6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and dimethyl groups on the aniline moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
140668-54-8 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)methylideneamino]-2,6-dimethylphenol |
InChI |
InChI=1S/C15H15NO2/c1-10-7-13(8-11(2)15(10)18)16-9-12-5-3-4-6-14(12)17/h3-9,17-18H,1-2H3 |
InChI Key |
ORTUEWCHFNTMMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.